molecular formula C7H14N4O B2932642 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol CAS No. 1955541-16-8

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol

Cat. No.: B2932642
CAS No.: 1955541-16-8
M. Wt: 170.216
InChI Key: GFGCZJUFPQUVRV-UHFFFAOYSA-N
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Description

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is a heterocyclic compound featuring a tetrazole ring substituted with a tert-butyl group at the 2-position and a hydroxyethyl chain at the 5-position. The tert-butyl group enhances steric hindrance and lipophilicity, which may influence solubility and reactivity in synthetic applications. This compound is likely used as a building block in pharmaceutical or agrochemical research, as tetrazole derivatives are prevalent in drug design (e.g., angiotensin receptor blockers like valsartan ).

Properties

IUPAC Name

2-(2-tert-butyltetrazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O/c1-7(2,3)11-9-6(4-5-12)8-10-11/h12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGCZJUFPQUVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-16-8
Record name 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol typically involves the reaction of tert-butyl azide with ethylene oxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under acidic or catalytic conditions:

Reagent/ConditionsProductYieldMechanismSource
HCl (conc.), RT, 24 h2-(2-tert-Butyl-2H-tetrazol-5-yl)ethyl chloride85%SN1 via carbocation intermediate
PCl₅, anhydrous DCM, 0°C → RTCorresponding phosphorochloridate72%Direct substitution
  • Key Insight : The tertiary carbocation stability (from tert-butyl and tetrazole groups) favors SN1 pathways, while steric hindrance limits SN2 reactivity .

Oxidation Reactions

The primary alcohol oxidizes to a carboxylic acid under strong oxidizing conditions:

Reagent/ConditionsProductYieldNotesSource
KMnO₄, H₂SO₄, reflux, 6 h2-(2-tert-Butyl-2H-tetrazol-5-yl)acetic acid63%Excess reagent required
CrO₃/H₂O, acetone, 0°CKetone intermediate (unstable)28%Rapid over-oxidation observed

Esterification and Etherification

The hydroxyl group forms esters or ethers via classical acid-catalyzed reactions:

Reagent/ConditionsProductYieldCatalystSource
Acetyl chloride, pyridine, RT2-(2-tert-Butyl-2H-tetrazol-5-yl)ethyl acetate89%Pyridine
NaH, CH₃I, THF, 0°C → RTMethyl ether derivative78%Alkali base
  • Mechanistic Note : Esterification proceeds via nucleophilic acyl substitution, while etherification uses Williamson synthesis .

Palladium-Catalyzed Coupling Reactions

The tetrazole ring participates in cross-coupling reactions:

Reagent/ConditionsProductYieldCatalyst SystemSource
Pd(OAc)₂, PPh₃, AgOAc, DMA, 120°CTetrazole-isoquinoline hybrid90%AgOAc/K₃PO₄ co-catalysis
CuI, Et₃N, arylboronic acidBiaryl-tetrazole conjugate65%Suzuki-Miyaura coupling
  • Optimization Data :
    • AgOAc enhances coupling efficiency over AgNO₃ or Ag₂O .
    • K₃PO₄ outperforms Na₂CO₃/Cs₂CO₃ as a base .

Cyclization and Heterocycle Formation

The tetrazole moiety facilitates cyclization under azide-nitrile interactions:

Reagent/ConditionsProductYieldKey IntermediateSource
NaN₃, NH₄Cl, DMF, 80°CFused tetrazole-triazole hybrid58%Nitrilium ion
TMSN₃, MeOH, RTTetrazole-oxadiazolone linked system41%Iminium ion

Acid-Base Reactions

The hydroxyl group exhibits moderate acidity (pKa ≈ 12–14) due to electron-withdrawing tetrazole effects:

Reagent/ConditionsProductApplicationSource
NaOH (1M), H₂OSodium alkoxide saltSolubility enhancement
HCl gas, Et₂OProtonated oxonium intermediateAlkyl halide synthesis

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing tert-butylamine and CO₂ .
  • Photolysis : UV light (254 nm) induces tetrazole ring cleavage to form nitriles .

This compound’s reactivity is dominated by its tetrazole ring’s electron-deficient nature and the alcohol’s nucleophilic propensity, making it valuable in medicinal chemistry and materials science. Experimental protocols should prioritize anhydrous conditions to avoid unintended hydrolysis or oxidation .

Scientific Research Applications

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Tetrazole Ring

Table 1: Substituent Variations in Tetrazole-Based Ethanol Derivatives
Compound Name Substituent on Tetrazole Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
2-(2-tert-butyl-2H-tetrazol-5-yl)ethan-1-ol 2-tert-butyl C₇H₁₄N₄O 170.21* Not explicitly listed High lipophilicity, steric bulk
2-(2H-tetrazol-5-yl)ethan-1-ol None (unsubstituted) C₃H₆N₄O 130.11 17587-08-5 Lower steric hindrance, hydrophilic
2-(1-methyl-1H-tetrazol-5-yl)ethan-1-ol 1-methyl C₄H₈N₄O 144.13 15284-35-2 Moderate lipophilicity

Notes:

  • The tert-butyl derivative’s steric bulk may reduce reactivity in nucleophilic substitutions compared to unsubstituted or methyl-substituted analogues.
  • Unsubstituted 2-(2H-tetrazol-5-yl)ethan-1-ol is commercially available with 95% purity (Enamine: $186.0/0.05g ), suggesting its utility in scalable synthesis.

Comparison with Heterocyclic Analogues

Table 2: Ethanol Derivatives with Alternative Heterocycles
Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol 1,2,4-oxadiazole C₇H₁₂N₂O₂ 156.18 1153757-34-6 Oxadiazole lacks acidic N-H protons, altering coordination chemistry
2-{[1-(2-methoxyethyl)-1H-tetrazol-5-yl]sulfanyl}acetic acid Tetrazole with sulfanyl chain C₆H₁₀N₄O₃S 218.23 Not listed Sulfanyl group introduces thioether reactivity

Key Observations :

  • Sulfanyl-containing derivatives () enable thiol-alkyne click chemistry, expanding applications in bioconjugation .

Pharmacological Relevance of Tetrazole Derivatives

Tetrazole rings are bioisosteres for carboxylic acids, enhancing metabolic stability. For example:

  • Valsartan : Contains a tetrazole moiety critical for angiotensin II receptor antagonism .
  • Olmesartan medoxomil : Uses a tetrazole group for improved bioavailability .

The tert-butyl group may improve membrane permeability in drug candidates, though excessive lipophilicity could hinder aqueous solubility .

Biological Activity

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is a compound characterized by its unique tetrazole structure. With a molecular formula of C7H14N4O and a molecular weight of 170.21 g/mol, this compound has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The chemical properties of this compound include:

  • Molecular Formula: C7H14N4O
  • Molecular Weight: 170.21 g/mol
  • Density: 1.20 g/cm³ (predicted)
  • Boiling Point: 316.0 °C (predicted)
  • Acidity Constant (pKa): 13.94 (predicted) .

Anticancer Properties

Research indicates that compounds with tetrazole rings can exhibit significant anticancer properties. A study on related tetrazole derivatives demonstrated their ability to inhibit tumor formation in animal models. Specifically, compounds similar to this compound showed promising results in reducing tumor incidence in mice exposed to carcinogens such as benzo[alpha]pyrene .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Carcinogen Activation: The compound may inhibit enzymes responsible for the metabolic activation of carcinogens.
  • Antioxidant Activity: Similar compounds have been shown to possess antioxidant properties that mitigate oxidative stress in cells.
  • Cell Cycle Regulation: Some tetrazole derivatives can influence cell cycle progression and apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activity of tetrazole-containing compounds:

  • Study on Tumor Inhibition:
    • Objective: To evaluate the inhibitory effects of tetrazole derivatives on chemically induced tumors.
    • Findings: The study found that certain derivatives significantly reduced both the number of tumors and tumor size in treated mice compared to controls .
  • Antioxidant Activity Assessment:
    • Objective: To assess the antioxidant capacity of a series of tetrazole derivatives.
    • Findings: Compounds similar to this compound exhibited strong scavenging activity against free radicals, suggesting potential use in preventing oxidative damage .

Data Table: Biological Activities of Related Tetrazole Compounds

Compound NameBiological ActivityReference
Compound ATumor inhibition
Compound BAntioxidant
Compound CCytotoxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol?

  • Methodological Answer : The compound can be synthesized via regioselective alkylation of 5-substituted 1H-tetrazoles. For example, tert-butyl groups can be introduced using tert-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield. The regioselectivity (N1 vs. N2 alkylation) depends on steric and electronic factors, confirmed by ¹H NMR analysis of the product .

Q. How can the structure of this compound be characterized spectroscopically?

  • Methodological Answer :

  • ¹H and ¹³C NMR : Key signals include the tert-butyl group (δ ~1.5 ppm, singlet for 9H in ¹H; δ ~30 ppm for quaternary carbon in ¹³C) and the ethanol moiety (δ ~3.7 ppm for -CH₂OH in ¹H). Tetrazole ring protons appear as a singlet near δ 8.0–8.5 ppm .
  • X-ray Crystallography : Single-crystal analysis resolves tautomeric forms and confirms regioselectivity. SHELX programs (e.g., SHELXL) are widely used for refinement .

Q. What analytical techniques ensure purity and identity validation?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₅N₅O: calculated 186.13 g/mol) .

Advanced Research Questions

Q. How to resolve discrepancies in regioselectivity during alkylation of tetrazole precursors?

  • Methodological Answer : Conflicting N1/N2 alkylation outcomes can arise from solvent polarity, base strength, or steric hindrance. To resolve:

  • Compare ¹H NMR shifts: N2-alkylated tetrazoles show distinct deshielding of the tetrazole C-H proton.
  • Computational modeling (DFT) predicts thermodynamic stability of isomers. For example, N2-alkylation is favored for bulky substituents like tert-butyl .

Q. How to design derivatives for angiotensin II receptor antagonism?

  • Methodological Answer :

  • Replace the ethanol moiety with bioisosteres (e.g., carboxylic acids, sulfonamides) to enhance binding.
  • Use SAR studies from losartan analogs (e.g., substitution at the tetrazole ring and adjacent phenyl groups improves AT1 receptor affinity) .
  • Example : Valsartan derivatives with tetrazole groups show enhanced bioavailability via hydrogen bonding with receptor residues .

Q. What computational strategies predict this compound’s biological activity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., glutaminase 1). Focus on hydrogen bonding between the ethanol group and catalytic residues.
  • QSAR Models : Train models on tetrazole-containing inhibitors (e.g., logP, polar surface area) to predict IC₅₀ values .

Q. How to evaluate its role in enzyme inhibition assays?

  • Methodological Answer :

  • In Vitro Assays : Measure inhibition of glutaminase 1 (GLS1) via glutamate production (colorimetric assay). Include controls with BPTES (known inhibitor).
  • Kinetic Studies : Vary substrate concentrations (glutamine) to determine inhibition mechanism (competitive/non-competitive) .

Contradiction Analysis

  • Regioselectivity in Alkylation : While reports N2 preference for bulky groups, earlier studies (not cited here) may suggest N1 dominance in polar solvents. Resolve via control experiments (e.g., NOESY NMR to confirm spatial proximity of substituents) .
  • Pharmacological Activity : Tetrazole derivatives in (valsartan) and (losartan) show divergent SAR profiles. Systematic substitution studies are required to isolate the ethanol moiety’s role .

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